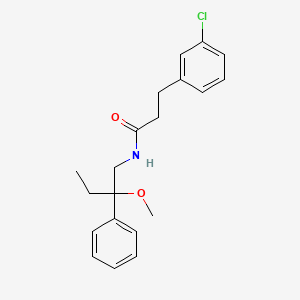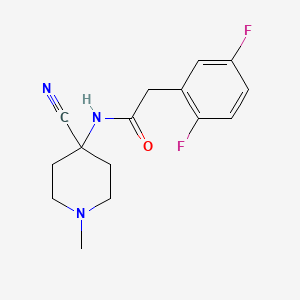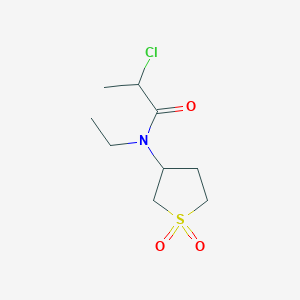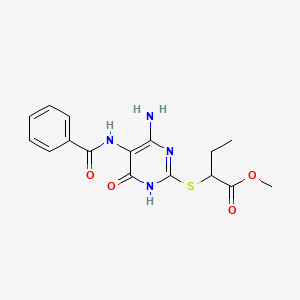
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal. Clonidine works by reducing the sympathetic nervous system activity, which results in a decrease in heart rate and blood pressure. In
Scientific Research Applications
Kinetics of Alcohol-Isocyanate Reactions
- A study by Rand, Thir, Reegen, & Frisch (1965) explored the reactions of primary and secondary alcohols with phenyl isocyanate, noting the significant role of metal catalysts, alcohol structure, and solvent type in reaction rates and constant ratios.
Synthesis and Antimicrobial Properties
- Baranovskyi et al. (2018) synthesized compounds, including chloro and thiocyanato propanamides, examining their antibacterial and antifungal activities. They found that the synthesized compounds, likely related to the chemical , displayed notable antimicrobial properties (Baranovskyi et al., 2018).
Aldol-Type Reaction Studies
- Research by Masuyama, Kobayashi, Yanagi, & Kurusu (1992) investigated aldol-type reactions involving compounds similar to 3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, highlighting the synthesis process and product yields.
Anticonvulsant Studies
- Idris, Ayeni, & Sallau (2011) conducted anticonvulsant studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides. These compounds showed promising potential against generalized seizures, suggesting similar properties might be present in related compounds (Idris, Ayeni, & Sallau, 2011).
Molecular Structure and Antimicrobial Activity
- Sivakumar et al. (2021) focused on the molecular structure, spectroscopic analysis, and antimicrobial activity of a molecule structurally related to this compound. This study underscores the importance of molecular structure in determining biological activity (Sivakumar et al., 2021).
Oxidative Addition in Metal Complexes
- Basson, Leipoldt, Roodt, Venter, & Walt (1986) explored the oxidative addition of iodomethane to acetylacetonatocarbonylphosphinerhodium(I) complexes, which might provide insights into the reactivity and potential applications of the chemical in complex chemical reactions (Basson et al., 1986).
Helical Structure of Oligomers
- Maeda & Okamoto (1998) studied the oligomerization of phenyl isocyanate derivatives, revealing the formation of one-handed helical structures. This research offers insight into the structural properties of compounds similar to this compound (Maeda & Okamoto, 1998).
Spectroscopic and Quantum Chemical Calculations
- Viji et al. (2020) conducted a detailed study involving spectroscopic and quantum chemical calculations on a bioactive molecule structurally similar to the compound . This research could provide a basis for understanding the electronic and structural characteristics of this compound (Viji et al., 2020).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-3-20(24-2,17-9-5-4-6-10-17)15-22-19(23)13-12-16-8-7-11-18(21)14-16/h4-11,14H,3,12-13,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEUSUMOORAHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCC1=CC(=CC=C1)Cl)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methyl-4-pyridin-4-yl-1H-pyrrol-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B2463412.png)


![7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2463416.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2463423.png)
![3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2463424.png)



![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2463428.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B2463431.png)

